molecular formula C9H5Cl2N3O3 B13652421 2,4-Dichloro-7-methoxy-6-nitroquinazoline

2,4-Dichloro-7-methoxy-6-nitroquinazoline

Cat. No.: B13652421
M. Wt: 274.06 g/mol
InChI Key: NDAWFKXTXWTFKF-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxy-6-nitroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One common method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination to introduce the chlorine atoms at positions 2 and 4. This is followed by a nucleophilic substitution reaction to introduce the methoxy group at position 7 .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

Major Products

    Nucleophilic Substitution: Products include derivatives with various substituents replacing the chlorine atoms.

    Reduction: The major product is 2,4-dichloro-7-methoxy-6-aminoquinazoline.

    Oxidation: The major product is 2,4-dichloro-7-hydroxy-6-nitroquinazoline.

Scientific Research Applications

2,4-Dichloro-7-methoxy-6-nitroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2-Chloro-4,6,7-trimethoxyquinazoline
  • 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone

Uniqueness

2,4-Dichloro-7-methoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C9H5Cl2N3O3

Molecular Weight

274.06 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-6-nitroquinazoline

InChI

InChI=1S/C9H5Cl2N3O3/c1-17-7-3-5-4(2-6(7)14(15)16)8(10)13-9(11)12-5/h2-3H,1H3

InChI Key

NDAWFKXTXWTFKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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